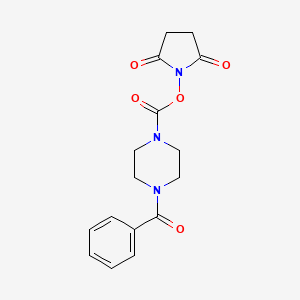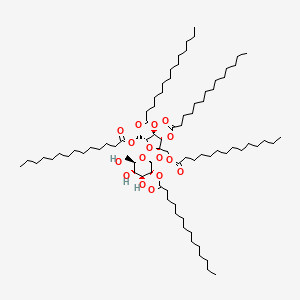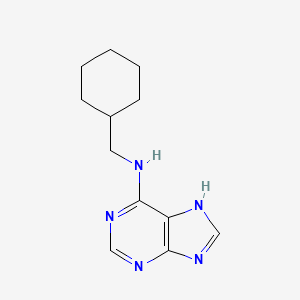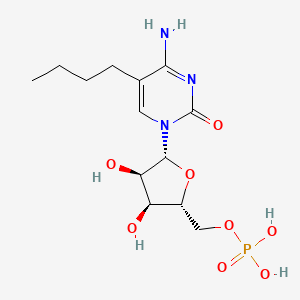
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidinone ring and a piperazine moiety, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-benzoylpiperazine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form stable amide bonds with amines, allowing it to link biomacromolecules and active small molecules. This property is particularly useful in drug delivery systems, where the compound can facilitate the controlled release of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a benzyl group instead of a piperazine moiety.
NHS-PEG1-SS-PEG1-NHS: Contains a polyethylene glycol chain and is used in similar applications for conjugation and drug delivery.
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate: Another compound with a similar core structure but different functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate is unique due to its combination of a pyrrolidinone ring and a piperazine moiety, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C16H17N3O5 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H17N3O5/c20-13-6-7-14(21)19(13)24-16(23)18-10-8-17(9-11-18)15(22)12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clave InChI |
JFQRNYVGSBDQOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















